![molecular formula C9H10O2 B2941321 5-(2-Methylcyclopropyl)furan-2-carbaldehyde CAS No. 39763-79-6](/img/structure/B2941321.png)
5-(2-Methylcyclopropyl)furan-2-carbaldehyde
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Description
5-(2-Methylcyclopropyl)furan-2-carbaldehyde is a chemical compound with the CAS Number: 39763-79-6 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 5-(2-methylcyclopropyl)-2-furaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10O2/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,5-6,8H,4H2,1H3 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 150.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Furan-2-carbaldehydes serve as key intermediates in organic synthesis. They are utilized in the preparation of heterocyclic 2-carbaldehydes through Vilsmeier formylation of mono- and di-substituted furans, indicating their role in synthesizing complex molecules for chemical research (Chadwick et al., 1973). Additionally, these compounds are efficient green C1 building blocks in synthesizing bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage, demonstrating their utility in creating pharmaceuticals and bioactive materials (Yu et al., 2018).
Biomass Conversion and Green Chemistry
In the context of green chemistry, furan-2-carbaldehydes are significant for converting biomass-derived carbohydrates into valuable chemicals. They are prominent intermediates in producing furfural and hydroxymethylfurfural (HMF) through heterogeneously catalyzed reactions, aligning with sustainable practices by eliminating corrosive reaction mixtures and facilitating catalyst recovery (Karinen et al., 2011). This aspect underscores the potential of 5-(2-Methylcyclopropyl)furan-2-carbaldehyde in biomass valorization and sustainable chemical production.
Material Science and Semiconductor Applications
Furan derivatives, including furan-2-carbaldehydes, find applications in material science, particularly in synthesizing organic semiconductors. Poly(2,5-furan-diylvinylene), produced via the aldol condensation reaction of methyl furan-2-carbaldehyde, exhibits properties of an organic semiconductor with long-lasting stability, highlighting the role of these compounds in developing electrically conductive materials (Kossmehl et al., 1994). This application is indicative of the potential for this compound in creating new materials for electronic and photonic devices.
properties
IUPAC Name |
5-(2-methylcyclopropyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,5-6,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPNYFEWORKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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